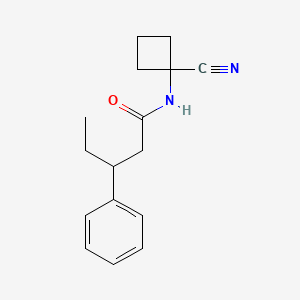
N-(1-cyanocyclobutyl)-3-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-3-phenylpentanamide, also known as CPP-115, is a novel compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating the levels of GABA in the brain. In
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-3-phenylpentanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and may be useful in the treatment of anxiety, epilepsy, and other neurological disorders. N-(1-cyanocyclobutyl)-3-phenylpentanamide has also been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
Wirkmechanismus
N-(1-cyanocyclobutyl)-3-phenylpentanamide inhibits the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-3-phenylpentanamide increases the levels of GABA, which can have a calming effect on the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysregulation has been implicated in a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-phenylpentanamide has been shown to increase the levels of GABA in the brain, leading to a calming effect. It has also been shown to reduce the rewarding effects of cocaine in animal models, suggesting that it may be useful in the treatment of cocaine addiction. N-(1-cyanocyclobutyl)-3-phenylpentanamide has been well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-3-phenylpentanamide is a potent and specific inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. Its relatively straightforward synthesis and good tolerability in animal studies make it an attractive compound for scientific research. However, its potency may also make it difficult to use in certain experiments, as it may lead to non-specific effects on other enzymes or pathways.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-phenylpentanamide. One area of interest is its potential as a treatment for neurological disorders such as anxiety and epilepsy. Another area of interest is its potential as a treatment for cocaine addiction, which remains a significant public health problem. Further research is also needed to better understand the biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-phenylpentanamide and to identify any potential limitations or adverse effects. Overall, N-(1-cyanocyclobutyl)-3-phenylpentanamide is a promising compound with significant potential for scientific research and therapeutic applications.
Synthesemethoden
N-(1-cyanocyclobutyl)-3-phenylpentanamide is synthesized by reacting 1-cyanocyclobutane carboxylic acid with 3-phenylpentanoyl chloride in the presence of triethylamine. The resulting compound is then purified using column chromatography. The synthesis of N-(1-cyanocyclobutyl)-3-phenylpentanamide is relatively straightforward and can be performed on a large scale, making it an attractive compound for scientific research.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-13(14-7-4-3-5-8-14)11-15(19)18-16(12-17)9-6-10-16/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMVMZPJXDHTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NC1(CCC1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
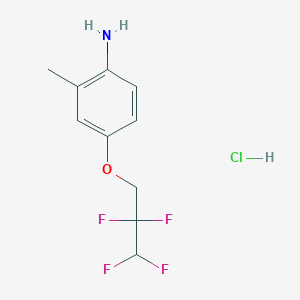
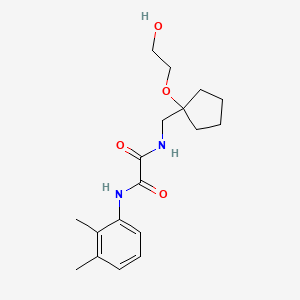
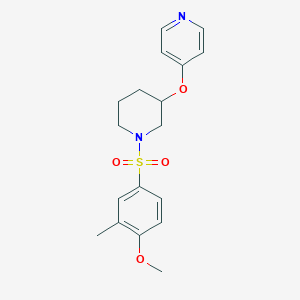
![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
![2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2435324.png)
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)
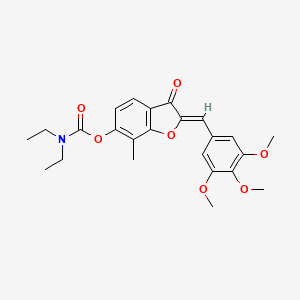

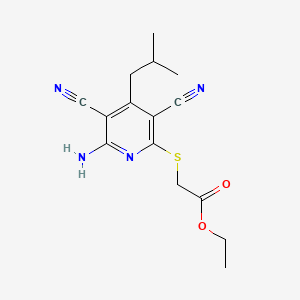
![N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435333.png)